molecular formula C9H10O4 B213116 endo-Norbornene-cis-5,6-dicarboxylic acid CAS No. 3853-88-1

endo-Norbornene-cis-5,6-dicarboxylic acid

Cat. No.: B213116
CAS No.: 3853-88-1
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-ZUMNNYEFSA-N
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Description

endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound known for its unique bicyclic structure. It is a colorless crystalline solid that is often used in various chemical reactions and industrial applications. The compound is derived from norbornene, a bicyclic hydrocarbon, and contains two carboxylic acid groups positioned in a cis configuration on the 5 and 6 carbon atoms of the norbornene ring.

Properties

CAS No.

3853-88-1

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5?,6-,7+/m1/s1

InChI Key

NIDNOXCRFUCAKQ-ZUMNNYEFSA-N

SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Isomeric SMILES

C1[C@H]2C=CC1[C@@H]([C@@H]2C(=O)O)C(=O)O

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O

Pictograms

Irritant

Synonyms

cis-5-Norborene-endo-2,3-dicarboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-Norbornene-cis-5,6-dicarboxylic acid is typically synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene, such as cyclopentadiene, with a dienophile, such as maleic anhydride. The reaction is stereospecific, meaning that the cis configuration of the reactants is retained in the product .

The reaction conditions generally involve heating the reactants to facilitate the cycloaddition. For example, cyclopentadiene is often freshly cracked from its dimer, dicyclopentadiene, and then reacted with maleic anhydride under controlled temperatures to yield endo-Norbornene-cis-5,6-dicarboxylic anhydride. This anhydride can then be hydrolyzed in water to form the desired dicarboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

endo-Norbornene-cis-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or esters .

Scientific Research Applications

endo-Norbornene-cis-5,6-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which endo-Norbornene-cis-5,6-dicarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. For example, in medicinal applications, the compound and its derivatives can interact with DNA and proteins, leading to apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific derivative and its mode of action .

Comparison with Similar Compounds

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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